2-Cyclobutoxy-2-methylpropanal

Description

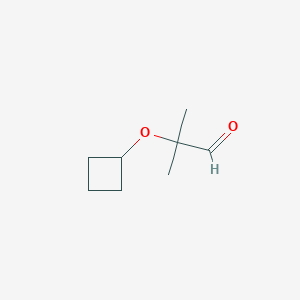

2-Cyclobutoxy-2-methylpropanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclobutoxy group and a methyl group attached to the same carbon atom.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-cyclobutyloxy-2-methylpropanal |

InChI |

InChI=1S/C8H14O2/c1-8(2,6-9)10-7-4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

OOPMLLXSSAUESK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)OC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of cyclobutanol with 2-methylpropanal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclobutanol, 2-methylpropanal, and acid catalysts such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-2-methylpropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Halides, Amines

Major Products Formed

Oxidation: Corresponding carboxylic acid

Reduction: Corresponding alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Cyclobutoxy-2-methylpropanal has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of functional materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Cyclobutoxy-2-methylpropanal can be compared with other similar compounds, such as 2-methylpropanal and cyclobutylmethanol.

2-Methylpropanal: This compound lacks the cyclobutoxy group, making it less sterically hindered and more reactive in certain chemical reactions.

Cyclobutylmethanol: This compound has a hydroxyl group instead of an aldehyde group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclobutoxy group and an aldehyde group, which imparts distinct chemical and biological properties.

Biological Activity

2-Cyclobutoxy-2-methylpropanal, a compound with the molecular formula , is characterized by its unique cyclobutane ring structure attached to an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Pharmacological Potential

Recent studies suggest that this compound may exhibit various biological activities, including:

- Anti-inflammatory Properties : Preliminary research indicates that this compound could interact with inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

- Neurological Applications : The compound has been explored as a precursor for novel drug candidates aimed at treating neurological disorders. Its structural characteristics may contribute to its ability to penetrate the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its reactivity as an aldehyde allows it to participate in various biochemical interactions, possibly involving:

- Enzyme Inhibition : Aldehydes can act as electrophiles and may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The results indicated a decrease in cytokine levels and improved histological outcomes in tissues affected by inflammation.

-

Neuropharmacological Assessment :

- In vitro studies have shown that the compound can modulate neuronal excitability. Electrophysiological recordings indicated that this compound may enhance synaptic transmission in certain neuronal circuits, suggesting potential applications in treating cognitive deficits.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Cyclopentanecarboxaldehyde | C6H10O | More flexible five-membered ring |

| Cyclohexanecarboxaldehyde | C7H12O | Larger ring structure; different reactivity |

| 1-Cyclopropanecarboxaldehyde | C4H6O | Smaller three-membered ring; higher strain energy |

| This compound | C7H12O | Unique four-membered ring; potential anti-inflammatory properties |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various organic reactions, including:

- Aldol Condensation : Utilizing cyclobutanecarboxaldehyde as a starting material.

- Reduction Reactions : Converting suitable precursors through selective reduction processes.

The reactivity of this compound is influenced by its aldehyde group, allowing it to participate in nucleophilic addition reactions and condensation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.